8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione
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Overview
Description
8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic structures containing nitrogen atoms, and they play significant roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione can be achieved through the condensation of 5,6-diaminopyrimidine-2,4-thiol with glyoxal. This reaction typically follows the Gabriel-Colman method, which involves heating the reactants in a suitable solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated pteridines.
Scientific Research Applications
8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis, leading to its potential use as an antiviral or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
6-Phenylpteridine-2,4,7-triamine: Known for its diuretic properties.
4-Amino-substituted pteridines: Evaluated as inhibitors for monoamine oxidase B and nitric oxide synthetase.
Pteridine-2,4(1H,3H)-dithione: Studied for its coordination ability with metal ions.
Uniqueness
8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and ethyl groups contribute to its reactivity and potential therapeutic applications, setting it apart from other pteridine derivatives.
Properties
CAS No. |
65818-54-4 |
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Molecular Formula |
C13H11ClN4O2 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
8-chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H11ClN4O2/c1-3-18-9-6-7(14)4-5-8(9)15-10-11(18)16-13(20)17(2)12(10)19/h4-6H,3H2,1-2H3 |
InChI Key |
BXUOLSKOTZBGBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)N=C3C1=NC(=O)N(C3=O)C |
Origin of Product |
United States |
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